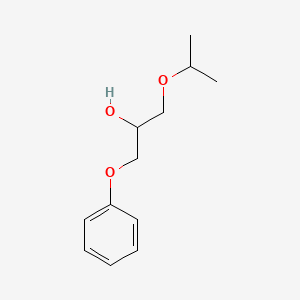
Dibenzofuran-3,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran-3,7-diol is a derivative of dibenzofuran, a heterocyclic organic compound with a fused tricyclic system consisting of two benzene rings and a central furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of diarylether derivatives to form the dibenzofuran core, followed by selective hydroxylation . Another approach is the construction of the dibenzofuran ring from benzofuran or phenol derivatives .
Industrial Production Methods
Industrial production of dibenzofuran-3,7-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzofuran-3,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted dibenzofuran derivatives from electrophilic substitution .
Aplicaciones Científicas De Investigación
Dibenzofuran-3,7-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibenzofuran-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: A simpler compound with a single benzene ring fused to a furan ring.
Dibenzofuran: The parent compound without hydroxyl groups.
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
The hydroxyl groups contribute to its ability to form hydrogen bonds and interact with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H8O3 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
dibenzofuran-3,7-diol |
InChI |
InChI=1S/C12H8O3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,13-14H |
Clave InChI |
CITXJRIERIBQDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)

![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)




![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)



![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
